Cas no 18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid)

4-Methyl-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-1H-indole-2-carboxylic acid
- 4-Methylindole-2-carboxylic acid
- 4-methyl-2-indolecarboxylic acid
- 4-Methyl-indol-2-carbonsaeure
- AKOS JY2083583
- TIMTEC-BB SBB010575
- 1H-Indole-2-carboxylic acid, 4-methyl-
- Indole-2-carboxylic acid, 4-methyl-
- PubChem1706
- BAS 12768064
- QMSCXKCJGFIXDF-UHFFFAOYSA-N
- STK893270
- BBL020581
- SBB010575
- VI30082
- AS02121
- 1H-Indole-2-carboxylicacid, 4
- FT-0637704
- A22132
- SCHEMBL3110629
- 4-Methyl-1H-indole-2-carboxylic acid, AldrichCPR
- 4-Methyl-1H-indole-2-carboxylicacid
- AS-5465
- BB 0248961
- CS-W005497
- Z119989626
- AC-9841
- SY037268
- J-521532
- DTXSID10397998
- NCGC00337417-01
- 6-Amino-2-hydroxymethylhexan-1-ol
- EN300-15103
- MFCD02664476
- AKOS000118397
- AMY14047
- 18474-57-2
- AB01330548-02
- DTXCID40348857
- DB-004734
- AP-283/40634167
-
- MDL: MFCD02664476
- インチ: 1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChIKey: QMSCXKCJGFIXDF-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C2=C(C([H])([H])[H])C([H])=C([H])C([H])=C2N1[H])=O
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 419.9°C at 760 mmHg
- フラッシュポイント: 207.8±23.2 °C
- PSA: 53.09000
- LogP: 2.17450
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-Methyl-1H-indole-2-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Methyl-1H-indole-2-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methyl-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182287-5g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 97% | 5g |
¥1904.90 | 2023-09-01 | |
Enamine | EN300-15103-5.0g |
4-methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 5g |
$268.0 | 2023-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-5g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 5g |
¥1966.0 | 2021-09-04 | ||
Enamine | EN300-15103-1.0g |
4-methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 1g |
$60.0 | 2023-04-20 | |
Enamine | EN300-15103-0.5g |
4-methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 0.5g |
$46.0 | 2023-04-20 | |
TRC | M341773-50mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 50mg |
45.00 | 2021-07-28 | ||
Matrix Scientific | 033816-1g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 1g |
$160.00 | 2023-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-250mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 250mg |
¥146.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-100mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 100mg |
¥96.0 | 2021-09-04 | ||
TRC | M341773-250mg |
4-Methyl-1H-indole-2-carboxylic Acid |
18474-57-2 | 250mg |
$115.00 | 2023-05-17 |
4-Methyl-1H-indole-2-carboxylic acid 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
4-Methyl-1H-indole-2-carboxylic acidに関する追加情報
4-Methyl-1H-indole-2-carboxylic Acid: A Key Compound in Modern Pharmaceutical Research
4-Methyl-1H-indole-2-carboxylic acid, with the CAS number 18474-57-2, represents a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its indole ring system and a carboxylic acid group, has garnered attention for its potential applications in drug discovery and biological activity. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers aiming to develop novel therapeutics.
The 4-Methyl-1H-indole-2-carboxylic acid molecule is structurally composed of an indole ring fused with a benzene ring, with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups contributes to its diverse biological interactions. The indole ring, a common structural motif in many bioactive compounds, is known for its ability to engage with various protein targets, while the carboxylic acid group enhances its solubility and reactivity in physiological environments.
Recent research has focused on the 4-Methyl-1H-indole-2-carboxy... acid as a potential scaffold for the development of anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibition of pro-inflammatory cytokines, suggesting its utility in the treatment of chronic inflammatory diseases. The study also highlighted the importance of the methyl group in modulating the compound's binding affinity to specific receptors.
Another area of interest is the 4-Methyl-1H-indole-2-carboxylic acid’s role in neuropharmacology. Researchers at the University of California, San Francisco, have explored its effects on neurotransmitter systems, particularly in the context of neurodegenerative disorders. Preliminary findings indicate that this compound may influence the activity of serotonin receptors, offering potential therapeutic applications for conditions such as Parkinson’s disease and Alzheimer’s disease.
From a synthetic perspective, the 4-Methyl-1H-indole-2-carboxylic acid can be prepared through various methods, including the Fischer indole synthesis and direct arylation reactions. These synthetic routes are critical for the large-scale production of the compound, which is essential for preclinical and clinical studies. The development of efficient and scalable synthesis methods has been a focus of recent studies, with efforts aimed at reducing costs and improving yield.
Current research also emphasizes the 4-Methyl-1H-indole-2-carboxylic acid’s potential as a lead compound in the design of antitumor agents. A 2022 paper in Cancer Research reported that this compound exhibits selective cytotoxicity against cancer cells, particularly those with mutations in the p53 tumor suppressor gene. The study suggested that the compound’s mechanism of action involves the induction of apoptosis and the inhibition of cell cycle progression, making it a promising candidate for further development.
Additionally, the 4-Methyl-1H-indole-2-carboxylic acid has been investigated for its antimicrobial properties. A 2023 study published in Antimicrobial Agents and Chemotherapy found that derivatives of this compound show activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings underscore the compound’s potential in addressing the growing challenge of antibiotic resistance.
The 4-Methyl-1H-indole-2-carboxylic acid’s pharmacokinetic properties are another area of active research. Studies have shown that the compound exhibits favorable absorption and distribution characteristics, with a relatively long half-life in vivo. This property is crucial for the development of oral formulations, as it ensures sustained therapeutic effects. Researchers are also exploring the compound’s metabolism and excretion pathways to optimize its therapeutic profile.
From a safety standpoint, the 4-Methyl-1H-indole-2-carboxylic acid has been evaluated for its potential toxicological effects. Preliminary studies indicate that the compound is well-tolerated in animal models, with minimal side effects at therapeutic doses. However, further clinical trials are needed to confirm its safety in human patients. These trials will be essential in determining the compound’s suitability for widespread therapeutic use.
Moreover, the 4-Methyl-1H-indole-2-carboxylic acid is being studied for its potential applications in the treatment of metabolic disorders. Research conducted at the University of Tokyo in 2023 explored its effects on glucose metabolism, revealing that the compound may enhance insulin sensitivity in adipose tissue. These findings could have significant implications for the management of type 2 diabetes and related metabolic conditions.
As the field of pharmaceutical chemistry continues to evolve, the 4-Methyl-1H-indole-2-carboxylic acid remains a focal point for researchers. Its diverse biological activities and structural versatility make it a valuable scaffold for the development of new drugs. Ongoing studies are expected to provide further insights into its therapeutic potential, paving the way for innovative treatments in various medical fields.
18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid) 関連製品
- 37033-93-5(5-Ethylindole-2-carboxylic Acid)
- 103027-96-9(4-Carboxyindole-2-carboxylicacid)
- 18474-60-7(7-Methyl-1H-indole-2-carboxylic acid)
- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)
- 40609-76-5(4-Methylquinoline-2-carboxylic acid)
- 50536-72-6(3H-Benzoeindole-2-carboxylic Acid)
- 1477-50-5(Indole-2-carboxylic acid)
- 10241-97-1(5-Methylindole-2-carboxylic acid)
- 117140-77-9(Indole-2,5-dicarboxylic Acid)
- 103027-97-0(1H-indole-2,6-dicarboxylic acid)
